(5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Description
The compound "(5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride" is a benzoxazole derivative characterized by a partially saturated bicyclic core (6,7-dihydro-4H-1,3-benzoxazole) substituted with two fluorine atoms at the 5,5-positions.
Properties
IUPAC Name |
(5,5-difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-8(10)2-1-6-5(3-8)12-7(4-11)13-6;/h1-4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNOPBJDTXWSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1OC(=N2)CN)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Oxazole Derivatives
2-Phenyl-5-γ-tolyloxazole Hydrochloride (): Structure: Fully aromatic oxazole with phenyl and p-tolyl substituents. Properties: Melting point (decomposition) at 180°C. The fluorine substituents may enhance lipophilicity compared to non-halogenated analogs .
5-Phenyl-2-piperonyloxazole Hydrochloride (): Structure: Oxazole with phenyl and piperonyl (methylenedioxyphenyl) groups. Properties: Melts at 193°C (decomp).
B. Benzodiazepine Derivatives ():
MM1106.07 [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine: Structure: Benzodiazepine core with chloro and fluorophenyl substituents. Relevance: Benzodiazepines are pharmacologically active as anxiolytics or anticonvulsants.
C. Diphenhydramine Hydrochloride ():
- Structure: Ethanolamine derivative with diphenylmethoxy groups.
- Relevance : As a histamine H1 antagonist, this compound highlights the pharmacological significance of amine-containing heterocycles. The hydrochloride salt form improves bioavailability, a feature shared with the target compound .
Physicochemical Properties
Key Observations :
- Thermal Stability : Oxazole hydrochlorides in decompose near 180°C, suggesting similar stability for the target compound’s salt form.
Preparation Methods
Fluorination of the Aromatic Precursor
The 5,5-difluoro substitution is achieved using electrophilic fluorinating agents such as Selectfluor® or via diazotization of aniline derivatives followed by Balz-Schiemann reaction. For example, 4,5-difluoro-2-aminophenol serves as a key intermediate, synthesized by nitrating 1,2-difluorobenzene followed by reduction and hydrolysis.
Cyclization to Form the Benzoxazole Ring
Cyclization of 4,5-difluoro-2-aminophenol with carbon disulfide in methanol under basic conditions (KOH) yields 5,5-difluoro-1,3-benzoxazole-2-thiol. Subsequent hydrogenation with palladium on carbon (Pd/C) in ethanol selectively reduces the thiol group to a methylene bridge, forming the 6,7-dihydro-4H structure.
Reaction Conditions :
- Temperature : 80°C for cyclization, 25°C for hydrogenation.
- Catalyst : 10% Pd/C, H₂ atmosphere (50 psi).
- Yield : 68–72% after purification via silica gel chromatography.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous ethanol.
Procedure :
- Dissolve the amine (1.0 equiv) in ethanol (10 mL/g).
- Bubble HCl gas through the solution at 0°C until pH < 2.
- Filter the precipitated salt and wash with cold ethanol.
- Dry under vacuum at 40°C for 12 h (Yield: 92%).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzoxazole formation | 72 | 98.5 |
| Chloromethylation | 85 | 97.8 |
| Amination | 78 | 99.1 |
| Salt formation | 92 | 99.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
